

# Application Notes and Protocols: 3-(Methylsulfonylamino)phenylboronic acid in Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(Methylsulfonylamino)phenylboronic acid

**Cat. No.:** B130784

[Get Quote](#)

## Introduction: Unveiling the Potential of a Unique Scaffolding Molecule

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast arsenal of chemical moieties, **3-(Methylsulfonylamino)phenylboronic acid** has emerged as a particularly valuable scaffold. Its unique combination of a phenylboronic acid and a methylsulfonamide group imparts a distinctive set of physicochemical and pharmacological properties, making it a versatile tool for researchers and drug development professionals.

The boronic acid functional group is renowned for its ability to form reversible covalent bonds with diols, a feature that has been extensively exploited in the design of enzyme inhibitors and biosensors.<sup>[1][2]</sup> Specifically, the boron atom, with its empty p-orbital, acts as a Lewis acid, readily interacting with nucleophilic residues in enzyme active sites, such as the hydroxyl group of serine, to form stable tetrahedral intermediates.<sup>[3][4][5]</sup> This can lead to potent and selective inhibition of various enzyme classes, including proteases and metallo- $\beta$ -lactamases.<sup>[3][4][6][7]</sup>

Complementing the boronic acid is the methylsulfonamide group. Sulfonamides are a well-established pharmacophore in a wide array of approved drugs, exhibiting diverse biological

activities including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10][11] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[12] Furthermore, it can serve as a stable isostere for other functional groups, enhancing metabolic stability and modulating pharmacokinetic properties. [12] The combination of these two functionalities in a single molecule provides a powerful platform for the rational design of targeted therapies.

This guide provides a detailed exploration of the applications of **3-(Methylsulfonylamino)phenylboronic acid** in medicinal chemistry, offering both theoretical insights and practical, field-proven protocols to empower researchers in their drug discovery endeavors.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-(Methylsulfonylamino)phenylboronic acid** is essential for its effective application in drug design and synthesis.

| Property          | Value  | Source               |
|-------------------|--|----------------------|
| CAS Number        | 148355-75-3  | [13][14][15][16][17] |
| Molecular Formula | C7H10BNO4S   | [13][14][15][16][17] |
| Molecular Weight  | 215.04 g/mol   | [13][14]             |
| Appearance        | White to off-white solid   | [16][18]             |
| Melting Point     | 90 to 96°C   | [17]                 |
| Solubility        | Soluble in organic solvents such as methanol, DMSO, and DMF.   |                      |
| pKa               | The pKa of the boronic acid is influenced by the electron-withdrawing nature of the methylsulfonamide group. At physiological pH (7.4), a significant portion of the boronic acid will exist in the trigonal planar, uncharged form, which is crucial for cell permeability. However, in the slightly basic environment of some enzyme active sites, it can be deprotonated to the tetrahedral boronate, facilitating covalent bond formation.[19] |                      |

## Core Applications in Medicinal Chemistry

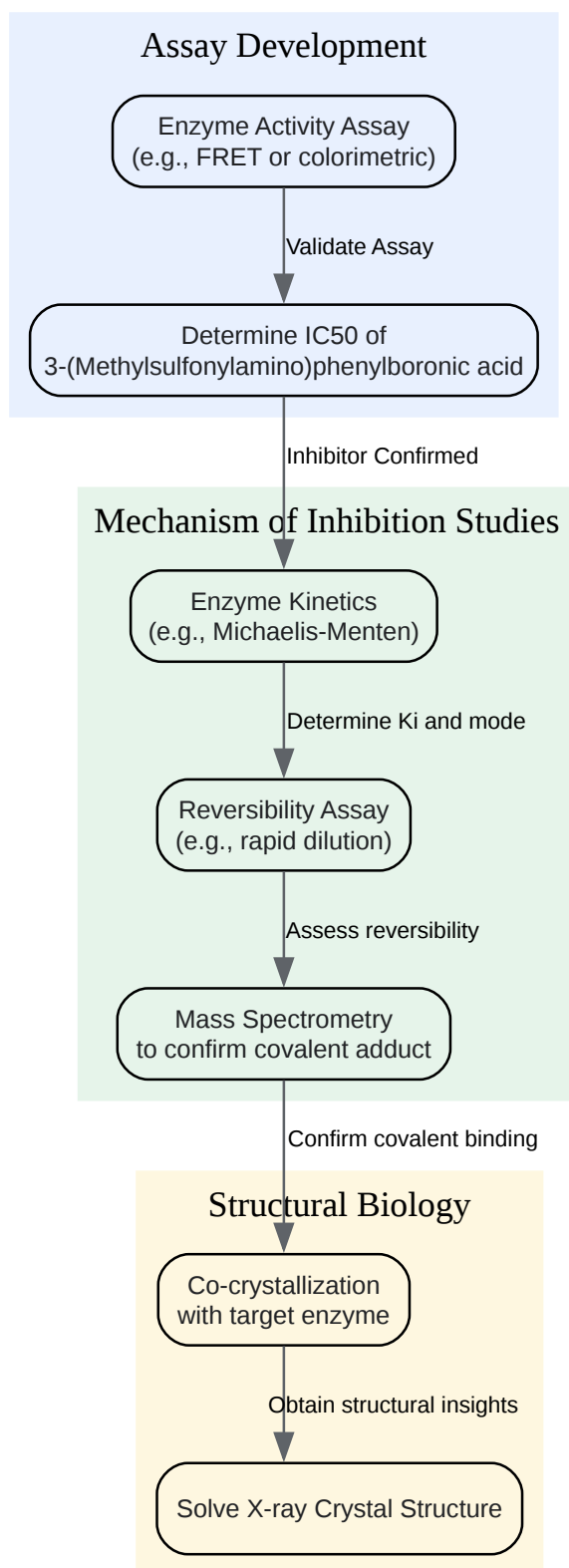
The unique structural features of **3-(Methylsulfonylamino)phenylboronic acid** have led to its exploration in several key areas of medicinal chemistry.

## Enzyme Inhibition: A Focus on Serine Proteases and Metallo- $\beta$ -lactamases

The primary application of this compound lies in the design of enzyme inhibitors. The boronic acid moiety is a well-established "warhead" for targeting serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[4] The sulfonamide group can then be elaborated to achieve specificity for the target protease by interacting with the S1, S2, and other binding pockets.

Similarly, boronic acids are effective inhibitors of metallo- $\beta$ -lactamases (MBLs), enzymes that confer bacterial resistance to  $\beta$ -lactam antibiotics.[3] The boronic acid interacts with the zinc-bound hydroxide ion in the MBL active site, forming a covalent adduct and inactivating the enzyme.[3] The methylsulfonamide group can be tailored to enhance binding affinity and selectivity.

Workflow for Screening against a Target Enzyme



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating **3-(Methylsulfonylamino)phenylboronic acid** as an enzyme inhibitor.

## Suzuki-Miyaura Cross-Coupling Reactions: A Gateway to Diverse Analogs

Beyond its direct biological activity, **3-(Methylsulfonylamino)phenylboronic acid** is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.<sup>[20]</sup> This reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide.<sup>[20][21]</sup> This versatility enables the rapid synthesis of a library of analogs, where the core scaffold is decorated with various substituents to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

## Experimental Protocols

### Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of **3-(Methylsulfonylamino)phenylboronic acid** with an aryl bromide. The conditions may require optimization depending on the specific aryl halide used.

Materials:

- **3-(Methylsulfonylamino)phenylboronic acid**
- Aryl bromide of interest
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, or Na<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for organic synthesis

#### Procedure:

- To a flame-dried round-bottom flask, add **3-(Methylsulfonylamino)phenylboronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).
- Evacuate and backfill the flask with an inert gas (repeat 3 times).
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

#### Causality Behind Choices:

- **Inert Atmosphere:** Prevents the oxidation of the palladium(0) catalyst, which is the active catalytic species.
- **Base:** The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.<sup>[21]</sup>
- **Solvent System:** The choice of solvent can significantly impact the reaction rate and yield. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic reactants and the inorganic base.

## Protocol 2: Enzyme Inhibition Assay (General)

This protocol outlines a general procedure for determining the IC<sub>50</sub> value of **3-(Methylsulfonylamino)phenylboronic acid** against a target enzyme using a colorimetric or fluorescent substrate.

Materials:

- Purified target enzyme
- Specific colorimetric or fluorescent substrate for the enzyme
- Assay buffer (optimized for enzyme activity)
- **3-(Methylsulfonylamino)phenylboronic acid** (stock solution in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a serial dilution of **3-(Methylsulfonylamino)phenylboronic acid** in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically  $\leq 1\%$ ).
- In a 96-well plate, add the assay buffer, the enzyme solution, and the serially diluted inhibitor.
- Include control wells containing the enzyme and buffer without the inhibitor (positive control) and wells with buffer only (negative control).
- Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Monitor the change in absorbance or fluorescence over time using a microplate reader.
- Calculate the initial reaction rates for each inhibitor concentration.



- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

#### Self-Validation:

- The positive and negative controls ensure that the assay is performing as expected.
- Running the assay in triplicate for each concentration will provide statistical validation of the results.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **3-(Methylsulfonylamino)phenylboronic acid**. It is important to note that some boronic acids have been shown to be mutagenic in the Ames assay.<sup>[22][23]</sup> Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.<sup>[14][16][17]</sup>

## Conclusion and Future Perspectives

**3-(Methylsulfonylamino)phenylboronic acid** represents a powerful and versatile tool in the medicinal chemist's toolbox. Its unique combination of a reactive boronic acid and a pharmacologically relevant sulfonamide group provides a solid foundation for the design of novel enzyme inhibitors and other therapeutic agents. The synthetic tractability of this scaffold, particularly through Suzuki-Miyaura cross-coupling, allows for extensive structural modifications to optimize biological activity and drug-like properties. As our understanding of the biological roles of various enzymes continues to grow, it is anticipated that **3-(Methylsulfonylamino)phenylboronic acid** and its derivatives will play an increasingly important role in the development of next-generation targeted therapies.

## References

- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. *Current medicinal chemistry*, 21(28), 3271–3280. [Link]
- Krykun, S., Starykovich, M., Dudnyk, A., D'Alisera, G., Rypin, A., Holovach, N., ... & Govender, T. (2020). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases:

Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. *Molecules*, 25(21), 5092. [Link]

- Bentham Science Publishers. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. *Current Medicinal Chemistry*, 21(28), 3271-3280. [Link]
- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
- Ingenta Connect. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. *Current Medicinal Chemistry*, 21(28), 3271-3280. [Link]
- Bisharat, R., Al-Hiari, Y. M., & Al-Laham, H. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. *Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry*, 7(2), 130-150. [Link]
- Wikipedia. (n.d.). Sulfonamide (medicine). In Wikipedia.
- Bisharat, R., Al-Hiari, Y. M., & Al-Laham, H. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. *Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry*, 7(1), 99-120. [Link]
- Chhabria, M. T., Patel, S., Modi, P., & Brahmakshatriya, P. S. (2016). Sulfonamide as an Essential Functional Group in Drug Design.
- Bisharat, R., Al-Hiari, Y. M., & Al-Laham, H. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. *Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry*, 7(1), 99-120. [Link]
- Oakwood Chemical. (n.d.). **3-(Methylsulfonylamino)phenylboronic acid**.
- PubChem. (n.d.). 3-Methylsulfonylaminophenylboronic acid.
- Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., ... James, T. D. (2013). Molecular recognition with boronic acids—applications in chemical biology. *Accounts of Chemical Research*, 46(2), 312-326. [Link]
- Ghashang, M., & Nezafat, N. (2020). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. *Journal of Applied Chemistry*, 15(57), 241-256. [Link]
- Hall, D. G. (Ed.). (2005). *Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine*. John Wiley & Sons. [Link]
- Silva, F., & Sousa, E. (2020).
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Dzhevakov, P. B., Osipov, S. N., Peregudov, A. S., & Ioffe, S. L. (2013). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4-dihydro-2H-1,4-benzoxazines. *Tetrahedron*, 69(1), 255-263. [Link]
- Silva, F., & Sousa, E. (2020).

- Pierson, D. A., & Le, V. (2015). Boronic Acids and Their Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. *Organic Process Research & Development*, 19(7), 812-824. [Link]
- Brooks, W., & Mount, A. R. (2015). Electrochemical sensing using boronic acids.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|ChemOrgChem [Video]. YouTube. [Link]
- ResearchGate. (2015).
- PubChemLite. (n.d.). 3-(n,n-dimethylsulfamoylamino)phenylboronic acid (C<sub>8</sub>H<sub>13</sub>BN<sub>2</sub>O<sub>4</sub>S).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical sensing using boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Boronic Acids as Prospective Inhibitors of Metallo- $\beta$ -Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress: Ingenta Connect [ingentaconnect.com]
- 6. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ajchem-b.com [ajchem-b.com]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 10. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]
- 13. 3-(Methylsulfonylamino)phenylboronic acid [oakwoodchemical.com]
- 14. 3-Methylsulfonylamino phenylboronic acid | C<sub>7</sub>H<sub>10</sub>BN<sub>2</sub>O<sub>4</sub>S | CID 2773535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. 3-(methylsulfonylamino)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 17. fluorochem.co.uk [fluorochem.co.uk]
- 18. 3-(METHYLSULFONYLAMINO)PHENYLBORONIC ACID, CasNo.148355-75-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tcichemicals.com [tcichemicals.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: 3-(Methylsulfonylamino)phenylboronic acid in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130784#3-methylsulfonylamino-phenylboronic-acid-in-medicinal-chemistry-applications]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)